(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate
Overview
Description
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral compound with significant importance in various fields of chemistry and pharmaceuticals. Its unique stereochemistry makes it a valuable building block in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a cyclopentanone derivative.
Amination: The cyclopentanone derivative undergoes amination to introduce the amino group.
Esterification: The resulting aminocyclopentanone is then esterified to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as alcohols or amines.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity.
Comparison with Similar Compounds
- (1R,2R)-Methyl 2-aminocyclopentanecarboxylate
- (1R,2R)-trans-2-Aminocyclopentanol
- (1R,2S)-cis-2-Aminocyclopentanol
Comparison: (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is unique due to its ethyl ester group, which can influence its reactivity and solubility compared to its methyl ester counterpart. The presence of the ethyl group can also affect its pharmacokinetic properties, making it distinct from similar compounds.
Properties
IUPAC Name |
ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424931 | |
Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114745-46-9 | |
Record name | rel-Ethyl (1R,2R)-2-aminocyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114745-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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